1,7-Dihydroxy-3-methoxy-2-prenylxanthone 1,7-Dihydroxy-3-methoxy-2-prenylxanthone 1, 7-Dihydroxy-3-methoxy-2-prenylxanthone belongs to the class of organic compounds known as 2-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 2-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 1, 7-Dihydroxy-3-methoxy-2-prenylxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 7-dihydroxy-3-methoxy-2-prenylxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 7-dihydroxy-3-methoxy-2-prenylxanthone can be found in fruits. This makes 1, 7-dihydroxy-3-methoxy-2-prenylxanthone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 77741-58-3
VCID: VC20800447
InChI: InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3
SMILES: CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

CAS No.: 77741-58-3

Cat. No.: VC20800447

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dihydroxy-3-methoxy-2-prenylxanthone - 77741-58-3

Specification

CAS No. 77741-58-3
Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Standard InChI InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3
Standard InChI Key JKOMBLYQDHTFJC-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C
Canonical SMILES CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C
Appearance Yellow powder
Melting Point 220-222°C

Introduction

Chemical Identification and Structure

Basic Identification

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is officially identified by the CAS registry number 77741-58-3 . The compound has a molecular formula of C19H18O5 and a molecular weight of approximately 326.3 g/mol . In terms of physical appearance, it presents as a yellow powder, which is characteristic of many xanthone derivatives . The compound is also known by its systematic IUPAC name: 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one, which precisely describes its chemical structure .

Structural Features

The structure of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone features the characteristic tricyclic xanthone scaffold with specific substitutions. The compound contains two hydroxyl groups positioned at the 1 and 7 positions of the xanthene ring system, a methoxy group at position 3, and a prenyl (3-methylbut-2-enyl) side chain at position 2 . This specific arrangement of functional groups distinguishes it from other xanthone derivatives, such as its structural isomer 1,5-Dihydroxy-3-methoxy-2-prenylxanthone, which has a hydroxyl group at position 5 instead of position 7 .

The prenyl side chain is a common feature in many bioactive natural products and often contributes to their biological activities through enhanced interaction with cellular targets. The presence of hydroxyl groups also provides hydrogen bond donor capabilities, while the methoxy group serves as a hydrogen bond acceptor, both potentially important for biological interactions.

Physical and Chemical Properties

Physicochemical Characteristics

1,7-Dihydroxy-3-methoxy-2-prenylxanthone possesses several notable physicochemical properties that influence its behavior in various environments. The compound has a density of approximately 1.3±0.1 g/cm³, indicating it is denser than water . Its boiling point is exceptionally high at 547.7±50.0 °C at 760 mmHg, reflecting the strong intermolecular forces typical of polycyclic aromatic compounds with multiple functional groups . The flash point of the compound is reported to be 199.7±23.6 °C, which is relevant for safety considerations during handling and storage .

Solubility and Partition Coefficient

PropertyValueReference
Molecular FormulaC19H18O5
Molecular Weight326.3-326.343 g/mol
Physical AppearanceYellow powder
Density1.3±0.1 g/cm³
Boiling Point547.7±50.0 °C at 760 mmHg
Flash Point199.7±23.6 °C
LogP4.05
PSA (Polar Surface Area)79.90000
Hydrogen Bond Donors2 (inferred from similar structure)
Hydrogen Bond Acceptors5 (inferred from similar structure)
Exact Mass326.115417 Da
Vapor Pressure0.0±1.5 mmHg at 25°C
Index of Refraction1.633
Rotatable Bonds3 (inferred from similar structure)

Natural Sources and Occurrence

Botanical Sources

1,7-Dihydroxy-3-methoxy-2-prenylxanthone has been documented to occur naturally in several plant species belonging to the Garcinia genus. The primary natural sources include Garcinia mangostana (commonly known as mangosteen), Garcinia nigrolineata, and Garcinia dulcis . Among these sources, the fruits of Garcinia mangostana appear to be a particularly significant source of this compound, as specifically noted in the literature . The Garcinia genus is well-known for producing a diverse array of xanthones, many of which have been investigated for their potential medicinal properties.

Distribution and Accumulation

The compound is typically concentrated in specific parts of the source plants, with fruits being a documented site of accumulation in the case of Garcinia mangostana . This pattern of distribution is consistent with many secondary metabolites that serve ecological functions such as protection against herbivores or microbial pathogens. The presence of this compound across multiple Garcinia species suggests a conserved biosynthetic pathway within this genus, potentially indicating an important ecological role for these xanthone derivatives.

Isolation and Analytical Methods

Analytical Methods

The compound appears in chemical databases and is available as a reference standard, suggesting ongoing research interest . Its presence in multiple scientific databases, including PubChem, ChEBI, ChEMBL, and HMDB, further indicates its relevance in chemical and biological research contexts . The assignment of various database identifiers (such as CHEMBL454581, DTXSID60333503, and HMDB0030606) facilitates its integration into broader research initiatives and computational studies .

Target Concentration1 mg5 mg10 mg20 mg25 mg
1 mM3.0637 mL15.3186 mL30.6373 mL61.2745 mL76.5931 mL
5 mM0.6127 mL3.0637 mL6.1275 mL12.2549 mL15.3186 mL
10 mM0.3064 mL1.5319 mL3.0637 mL6.1275 mL7.6593 mL
50 mM0.0613 mL0.3064 mL0.6127 mL1.2255 mL1.5319 mL
100 mM0.0306 mL0.1532 mL0.3064 mL0.6127 mL0.7659 mL

This table indicates the volume of solvent required to achieve the desired concentration when using the specified amount of compound .

Comparison with Related Compounds

Structural Relatives

1,7-Dihydroxy-3-methoxy-2-prenylxanthone shares structural similarities with other xanthone derivatives, particularly 1,5-Dihydroxy-3-methoxy-2-prenylxanthone (CAS: 77741-56-1) . The primary difference between these two compounds is the position of one hydroxyl group, which is at position 7 in 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and at position 5 in the related compound . This seemingly minor structural difference can potentially lead to significant variations in biological activity, as the spatial arrangement of hydroxyl groups affects hydrogen bonding patterns and interactions with biological targets.

Broader Xanthone Context

Both compounds belong to the broader class of prenylated xanthones, which are characterized by the presence of a prenyl side chain attached to the xanthone scaffold. Prenylation is a common modification in natural products that often enhances lipophilicity and can influence biological activity. Within the context of mangosteen-derived compounds, numerous xanthones have been identified and studied for their biological properties, positioning 1,7-Dihydroxy-3-methoxy-2-prenylxanthone within a larger family of structurally related natural products with potential pharmacological significance.

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